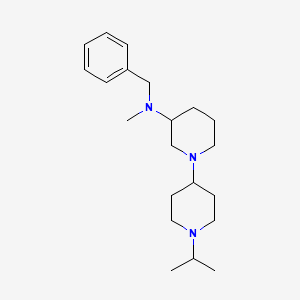![molecular formula C18H16N2O3 B6125201 2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6125201.png)
2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone
Overview
Description
2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that has been widely used in scientific research due to its potential as a selective antagonist of the ionotropic glutamate receptor.
Scientific Research Applications
Synthesis and Structural Applications
Synthesis Techniques : The quinazoline skeleton, including derivatives like 2-[2-(3,4-dimethoxyphenyl)vinyl]-4(3H)-quinazolinone, is a crucial building block for preparing numerous alkaloids and biologically active substances. Various methods have been developed for synthesizing quinazolinone derivatives, including polyphosphoric acid-induced cyclization and reactions with carboxylic acids for structural modification (Ivanov, 2006), (Ivanov, Nikolova, Kochovska, Statkova-Abeghe, 2006).
Advanced Synthesis Methods : Recent advances in synthesis methods have expanded the applications of 4(3H)-quinazolinone derivatives in areas like antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory treatments (He, Li, Chen, Xiao‐Feng Wu, 2014).
Medicinal Chemistry and Pharmacology
Antitumor Activity : Novel series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally similar to the queried compound, have been synthesized and evaluated for in vitro antitumor activity. Some of these compounds demonstrated significant broad-spectrum antitumor activity, highlighting the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Antioxidant Properties : The antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been studied, revealing that specific structural modifications can significantly enhance their antioxidant activities. This suggests potential applications in oxidative stress-related diseases (Mravljak, Slavec, Hrast, Sova, 2021).
Chemical Properties and Applications
Regioselective Synthesis : The regioselective synthesis of quinazolinone derivatives, including N(3)- and O-acylmethyl derivatives, has been explored. This research contributes to understanding the chemical properties and potential applications in various fields (Burbulienė, Mažeikaitė, Vainilavicius, 2008).
Green Chemistry Approaches : Innovations in green chemistry have led to more sustainable and efficient methods for synthesizing quinazolinone derivatives, which is crucial for environmental sustainability and industrial scalability (Komar et al., 2020).
properties
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-12(11-16(15)23-2)8-10-17-19-14-6-4-3-5-13(14)18(21)20-17/h3-11H,1-2H3,(H,19,20,21)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRGAVLYPBSJQE-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6125120.png)
![1,5-dimethyl-2-phenyl-4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6125121.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B6125122.png)
![4-{[(4-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6125123.png)
![2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B6125138.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B6125146.png)
![2-amino-4-[5-(4-bromophenyl)-2-furyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6125149.png)
![4-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B6125153.png)
![N-(4-ethoxyphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6125159.png)
![2-(3-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6125173.png)
![N-[2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6125185.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-chlorobenzyl)benzamide](/img/structure/B6125186.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6125195.png)
